Paliperidone-d4
Overview
Description
Synthesis Analysis
The synthesis of Paliperidone involves an efficient process including the DBU catalyzed N-alkylation of precursor compounds. A notable method achieves over 97% purity of Paliperidone with an 85% yield through methanol solvent and diisopropylamine base, culminating in a product with high purity and significant yield improvement over traditional methods (Solanki et al., 2013).
Molecular Structure Analysis
The molecular structure of Paliperidone has been elucidated through synchrotron X-ray powder diffraction, revealing its crystallization in the P21/n space group. This detailed structural analysis provides insights into its hydrogen bonding and molecular packing, dominated by van der Waals attractions, which are crucial for understanding its physicochemical properties (Kaduk et al., 2016).
Chemical Reactions and Properties
Paliperidone undergoes several key chemical reactions during its metabolism, including oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission, leading to various metabolites. This metabolic pathway highlights the compound's chemical versatility and its ability to interact with different biochemical processes within the body (Vermeir et al., 2008).
Physical Properties Analysis
Paliperidone exhibits specific physical properties, such as its solubility and partition coefficient, that influence its pharmacokinetics and pharmacodynamics. The solubility profile of Paliperidone, which varies significantly with pH, and its moderate log P value, contribute to its absorption and distribution characteristics critical for its pharmacological action.
Chemical Properties Analysis
The chemical properties of Paliperidone, including its receptor binding affinity and metabolic stability, are foundational to its therapeutic efficacy. Paliperidone's action as a dopamine D2 antagonist with additional activity at serotonergic receptors underpins its utility in managing psychiatric disorders. Its metabolism, characterized by minimal hepatic biotransformation and primary renal excretion, indicates a favorable chemical property profile for therapeutic applications.
Scientific Research Applications
Antipsychotic Agent : Paliperidone acts as a dual antagonist of dopamine D2 receptors and 5-HT 2A receptors, which stabilizes antisocial behaviors in patients with schizophrenia (Revill, Serradell, & Bolós, 2006).
Neuroprotective Properties : It enhances endogenous antioxidant/anti-inflammatory pathways in rat models of acute and chronic restraint stress (MacDowell et al., 2016).
Effective in Schizophrenia Treatment : Paliperidone palmitate is effective in reducing Positive and Negative Syndrome Scale total scores in acute schizophrenia (Bishara, 2010).
Schizophrenia Relapse Prevention : It has shown effectiveness in relapse prevention, positive and negative symptoms, and facilitating symptomatic and functional remission in schizophrenia treatment (Álamo-González, 2019).
Safety and Tolerability : Paliperidone extended-release tablets significantly improved symptoms of schizophrenia and personal and social functioning, and were generally well tolerated (Davidson et al., 2007).
Mechanism of Action : It is an atypical antipsychotic drug that antagonizes brain dopamine D2 and serotonin 5-HT2A receptors, indicated for acute maintenance treatment of schizophrenia in adults (Gilday & Nasrallah, 2012).
Dopamine D2 Receptor Occupancy : Paliperidone extended-release (ER) provides an estimated level of dopamine D2 receptor occupancy between 70-80% (Arakawa et al., 2008).
Treatment of Schizophrenia : Paliperidone ER tablets are effective in treating schizophrenia, with their therapeutic benefits based on their available formulations rather than pharmacokinetic/pharmacodynamic properties (Wesołowska et al., 2018).
Nose-to-Brain Drug Delivery : Intranasal paliperidone microemulsion shows a prompt and larger extent of transport into the brain, potentially benefiting the treatment of schizophrenia (Patel et al., 2016).
Safety And Hazards
properties
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-FJVJJXCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649386 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paliperidone-d4 | |
CAS RN |
1020719-55-4 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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